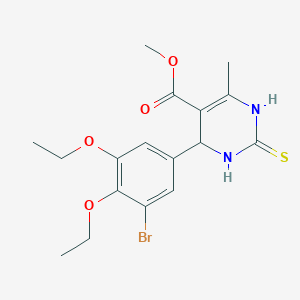![molecular formula C26H25NO3 B307585 6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one](/img/structure/B307585.png)
6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one is a compound that has recently gained attention in scientific research due to its potential applications in medicinal chemistry. This compound is known for its unique structure, which makes it a promising candidate for the development of new drugs. In
Mecanismo De Acción
The mechanism of action of 6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various biological processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. This compound has been shown to exhibit anti-cancer properties by inducing apoptosis (cell death) in cancer cells. It has also been found to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been found to improve cognitive function by inhibiting the activity of AChE, which is involved in the breakdown of acetylcholine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one in lab experiments are its unique structure and diverse biological activities. This compound has the potential to be developed into new drugs that can be used to treat a range of diseases. However, the limitations of using this compound in lab experiments are its complex synthesis method and limited availability.
Direcciones Futuras
There are several future directions for the research on 6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one. One direction is to further investigate the mechanism of action of this compound to better understand its biological activities. Another direction is to explore the potential of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, research could be conducted to develop more efficient synthesis methods for this compound to increase its availability for lab experiments.
Métodos De Síntesis
The synthesis of 6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one is a complex process that involves several steps. The first step is the preparation of the starting materials, which are 4-hydroxy-3-methoxybenzaldehyde and 9,9-dimethyl-6,8-dibromobenzo[c]phenanthridine. These two compounds are then subjected to a series of reactions, including condensation, reduction, and cyclization, to yield the final product.
Aplicaciones Científicas De Investigación
The unique structure of 6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one makes it a promising candidate for the development of new drugs. This compound has been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been found to be effective in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C26H25NO3 |
|---|---|
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-5,6,8,10-tetrahydrobenzo[c]phenanthridin-7-one |
InChI |
InChI=1S/C26H25NO3/c1-26(2)13-19-18-10-8-15-6-4-5-7-17(15)25(18)27-24(23(19)21(29)14-26)16-9-11-20(28)22(12-16)30-3/h4-12,24,27-28H,13-14H2,1-3H3 |
Clave InChI |
QMBWASKVCKQXQK-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=C2C=CC4=CC=CC=C43)C5=CC(=C(C=C5)O)OC)C(=O)C1)C |
SMILES canónico |
CC1(CC2=C(C(NC3=C2C=CC4=CC=CC=C43)C5=CC(=C(C=C5)O)OC)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 2-[2-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-5-(3-chloro-4-hydroxy-5-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307503.png)
![N-(4-bromophenyl)-2-(4-{[1-(2-cyanoethyl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B307504.png)
![4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B307506.png)

![(4Z)-4-[(3-ethoxy-5-iodo-4-propan-2-yloxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one](/img/structure/B307509.png)
![3-[4-(3-ethoxy-5-iodo-4-isopropoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]propanenitrile](/img/structure/B307511.png)
![(5Z)-5-[(2-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one](/img/structure/B307512.png)
![{2-chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-6-ethoxyphenoxy}acetic acid](/img/structure/B307513.png)
![7-Propionyl-6-{5-[3-(trifluoromethyl)phenyl]-2-furyl}-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl propyl sulfide](/img/structure/B307517.png)
![4-[(Z)-(1-acetyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-5-bromo-2-methoxyphenyl acetate](/img/structure/B307519.png)
![2-[7-Acetyl-10-bromo-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chloro-6-methoxyphenyl acetate](/img/structure/B307522.png)
![6-(3-Methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl propyl sulfide](/img/structure/B307523.png)
![1-[10-bromo-6-(2,3-dichlorophenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307525.png)